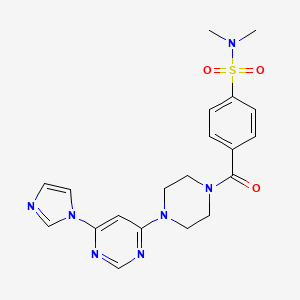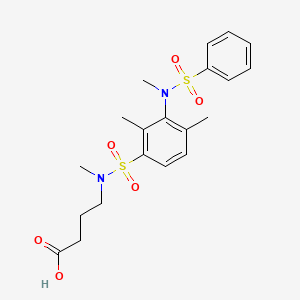
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate, also known as EF5, is a hypoxia-selective nitroaromatic compound that has been widely used in scientific research. It is a potent radiosensitizer and has been shown to enhance the efficacy of radiation therapy in solid tumors.
Mecanismo De Acción
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a nitroaromatic compound that can undergo a one-electron reduction in hypoxic cells, leading to the formation of a nitro radical anion. This radical anion can form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cell death. This compound can also enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic cells to radiation-induced cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in tumors, leading to the formation of adducts with cellular macromolecules. This can lead to cell death and tumor regression. This compound can also enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic cells to radiation-induced cell death. However, this compound can also have off-target effects on normal tissues, leading to toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a potent hypoxia-selective compound that can be used to study hypoxia in tumors. It can also enhance the efficacy of radiation therapy in solid tumors. However, this compound can have off-target effects on normal tissues, leading to toxicity. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Direcciones Futuras
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has shown promising results in preclinical studies and has the potential to be used in clinical trials. Future research should focus on optimizing the dosing and administration of this compound to minimize toxicity and maximize efficacy. This compound can also be used in combination with other hypoxia-selective compounds or radiation therapy to enhance its therapeutic effects. Additionally, new hypoxia-selective compounds can be developed based on the structure of this compound to improve its selectivity and efficacy.
Métodos De Síntesis
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate can be synthesized using a multi-step chemical reaction. The first step involves the synthesis of 3-(trifluoromethyl)benzamido)benzofuran-2-carboxylic acid, which is then converted to this compound through esterification with ethanol. The purity of this compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has been extensively used in scientific research to study hypoxia, which is a common characteristic of solid tumors. Hypoxia is a condition where the oxygen supply to the tissue is insufficient, leading to the development of a more aggressive and treatment-resistant tumor. This compound is a hypoxia-selective compound that can selectively bind to hypoxic cells, making it an ideal tool for studying hypoxia in tumors.
Propiedades
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-8-3-4-9-14(13)27-16)23-17(24)11-6-5-7-12(10-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMPKYFRKBAUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2625048.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2625050.png)



![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)



